molecular formula C13H28N2O3 B14353011 Bis(2-diethylaminoethyl) carbonate CAS No. 93534-48-6

Bis(2-diethylaminoethyl) carbonate

Cat. No.: B14353011
CAS No.: 93534-48-6
M. Wt: 260.37 g/mol
InChI Key: XFZGERCUSZURML-UHFFFAOYSA-N
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Description

Bis(2-diethylaminoethyl) carbonate is an organic carbonate ester characterized by two 2-diethylaminoethyl groups attached to a central carbonate group. Such structural features are common in pharmaceuticals, where aminoethyl groups improve bioavailability and target binding (as seen in Metoclopramide Hydrochloride, a related benzamide derivative) .

The compound’s synthesis likely involves the reaction of phosgene or a carbonate precursor with 2-diethylaminoethanol. Its applications may span pharmaceutical intermediates, surfactants, or catalysts, leveraging the amine groups’ reactivity. However, the absence of direct toxicological data necessitates caution in handling, as aminoethyl derivatives can exhibit neurotoxic or irritant effects.

Properties

CAS No.

93534-48-6

Molecular Formula

C13H28N2O3

Molecular Weight

260.37 g/mol

IUPAC Name

bis[2-(diethylamino)ethyl] carbonate

InChI

InChI=1S/C13H28N2O3/c1-5-14(6-2)9-11-17-13(16)18-12-10-15(7-3)8-4/h5-12H2,1-4H3

InChI Key

XFZGERCUSZURML-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)OCCN(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-diethylaminoethyl) carbonate typically involves the reaction of diethylaminoethanol with phosgene or its derivatives. The reaction proceeds under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction can be represented as follows:

2(Diethylaminoethanol)+PhosgeneBis(2-diethylaminoethyl) carbonate+2HCl2 \text{(Diethylaminoethanol)} + \text{Phosgene} \rightarrow \text{this compound} + 2 \text{HCl} 2(Diethylaminoethanol)+Phosgene→Bis(2-diethylaminoethyl) carbonate+2HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of safer phosgene substitutes, such as triphosgene or diphosgene, to minimize the hazards associated with phosgene gas. The reaction is typically carried out in a solvent such as dichloromethane, under an inert atmosphere, and at low temperatures to control the exothermic nature of the reaction.

Chemical Reactions Analysis

Types of Reactions

Bis(2-diethylaminoethyl) carbonate can undergo various chemical reactions, including:

    Nucleophilic substitution: The carbonate ester can be attacked by nucleophiles, leading to the formation of different products.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form diethylaminoethanol and carbon dioxide.

    Transesterification: The compound can participate in transesterification reactions with other alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.

    Transesterification: Catalysts such as titanium alkoxides or strong acids are often used to facilitate the reaction.

Major Products Formed

    Nucleophilic substitution: Depending on the nucleophile, products can include substituted carbonates, carbamates, or thiocarbonates.

    Hydrolysis: The primary products are diethylaminoethanol and carbon dioxide.

    Transesterification: The products are new carbonate esters and the corresponding alcohols.

Scientific Research Applications

Bis(2-diethylaminoethyl) carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(2-diethylaminoethyl) carbonate involves its reactivity as a carbonate ester. The compound can act as an electrophile, with the carbonate group being susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound facilitates the formation of new carbon-oxygen bonds.

Comparison with Similar Compounds

Bis(trichloromethyl) Carbonate

  • Structure: Contains trichloromethyl groups instead of aminoethyl substituents.
  • Physical Properties : Solid at room temperature (melting point: 81°C, boiling point: 206°C) with low water solubility .
  • Reactivity : Highly reactive due to electron-withdrawing chlorine atoms, making it a potent acylating agent. Stable under anhydrous conditions but decomposes in water.
  • Toxicity : Acute inhalation toxicity (H330) and corrosive properties necessitate stringent safety protocols .
  • Applications : Used in chemical synthesis (e.g., pharmaceuticals, pesticides) but restricted due to hazards.

Comparison: Unlike Bis(2-diethylaminoethyl) carbonate, Bis(trichloromethyl) carbonate is non-polar, highly toxic, and reactive. The aminoethyl groups in the former likely reduce volatility and increase solubility in biological systems.

Dimethyl Carbonate

  • Structure : Simplest carbonate ester with methyl groups.
  • Commonly used as a green solvent .
  • Reactivity : Undergoes transesterification and serves as a methylating agent. Less reactive than chlorinated carbonates.
  • Toxicity: Low acute toxicity, classified as non-carcinogenic.
  • Applications : Solvent, fuel additive, and reagent in organic synthesis.

Comparison: this compound’s bulky aminoethyl groups would reduce volatility and increase boiling point compared to dimethyl carbonate.

Metoclopramide Hydrochloride (MCPH)

  • Structure: Benzamide derivative with a diethylaminoethyl side chain.
  • Physical Properties : Crystalline, water-soluble (melting point: ~185°C) .
  • Reactivity: The aminoethyl group facilitates protonation, enhancing solubility and interaction with biological targets.
  • Toxicity : Pharmaceutical-grade safety with anti-emetic applications.
  • Applications : Treats nausea and gastroparesis via dopamine receptor antagonism.

Comparison: Both compounds feature diethylaminoethyl groups, suggesting similar solubility profiles. However, MCPH’s benzamide core and pharmacological activity differ from the carbonate backbone of this compound, which may influence stability and metabolic pathways.

Bis(2-isopropyl-5-methylcyclohexyl) Succinate Derivatives

  • Structure : Bulky cyclohexyl substituents on a succinate ester.
  • Physical Properties : High viscosity (e.g., compound 8 is a viscous oil) due to steric hindrance .
  • Reactivity : Steric effects slow reactions, requiring low temperatures (-78°C) for synthesis.
  • Applications : Specialized intermediates in asymmetric synthesis.

Steric effects in cyclohexyl derivatives reduce reactivity, whereas aminoethyl groups may enhance nucleophilicity.

(S)-Methyl 4-(1-aminoethyl)benzoate

  • Structure: Benzoate ester with an aminoethyl group.
  • Physical Properties : Moderate molecular weight (179.22 g/mol), likely soluble in organic solvents .
  • Applications : Chiral building block in drug synthesis.

However, the benzoate ester in this compound differs chemically from the carbonate group, affecting hydrolysis rates and stability.

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